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Compound of Interest

Compound Name: 6-TAMRA free acid

Cat. No.: B126143

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 6-TAMRA (6-
Carboxytetramethylrhodamine) free acid, a bright, orange-fluorescent dye, in various
fluorescence microscopy applications. This document includes the physicochemical and
spectral properties of 6-TAMRA, detailed protocols for bioconjugation, immunofluorescence,
fluorescence in situ hybridization (FISH), and live-cell imaging, as well as an example of its
application in a FRET-based signaling pathway sensor.

Properties of 6-TAMRA Free Acid

6-TAMRA is a single isomer of carboxytetramethylrhodamine that is widely used for labeling
peptides, proteins, and nucleic acids.[1] Its single isomer form provides better resolution in
HPLC purification of conjugates compared to mixed isomers.[1][2]

Table 1: Physicochemical and Spectral Properties of 6-TAMRA Free Acid
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Property Value Reference(s)
Molecular Formula C25H22N205

Molecular Weight 430.45 g/mol [2]

Excitation Maximum (Aex) ~543-555 nm [3]

Emission Maximum (Aem) ~571-580 nm [3]

Extinction Coefficient (g) ~92,000 cm~—1M—1 [2][3]
Solubility DMSO, DMF, Methanol [2]

Reactivity Primary amines [2]

Table 2: Storage and Handling of 6-TAMRA and its Conjugates

Storage ...

Form Storage Conditions Reference(s)
Temperature

6-TAMRA Free Acid Protect from light and
-20°C _ [2]

(Powder) moisture.

6-TAMRA Stock 80°C Protect from light. Use

Solution (-80°C) within 6 months.

6-TAMRA Stock 20°C Protect from light. Use

Solution (-20°C) within 1 month.

Store in the dark.
Labeled Conjugates 4°C or -20°C Aliquot to avoid [4]

freeze-thaw cycles.

Bioconjugation of 6-TAMRA to Biomolecules

6-TAMRA free acid can be activated to an N-hydroxysuccinimide (NHS) ester to react with
primary amines on biomolecules. The following is a general protocol for labeling proteins and
oligonucleotides.
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Experimental Workflow: Biomolecule Labeling with 6-
TAMRA-NHS Ester
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Workflow for labeling biomolecules with 6-TAMRA-NHS ester.

Protocol: Labeling Proteins and Oligonucleotides with 6-
TAMRA-NHS Ester|[6]

Materials:
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6-TAMRA N-succinimidyl ester (6-TAMRA SE)
Anhydrous Dimethyl sulfoxide (DMSO)

Protein or amine-modified oligonucleotide

0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)
Desalting column (e.g., Sephadex G-25) or spin filter

Reaction tubes

Procedure:

Prepare 6-TAMRA SE Stock Solution: Dissolve 6-TAMRA SE in anhydrous DMSO to a
concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

Prepare Biomolecule Solution: Dissolve the protein or amine-modified oligonucleotide in 0.1
M sodium bicarbonate buffer to a concentration of 1-10 mg/mL.

o Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the
labeling reaction.

Labeling Reaction: Add the 6-TAMRA SE stock solution to the biomolecule solution to
achieve a molar ratio of dye to biomolecule between 5:1 and 10:1. The optimal ratio may
need to be determined empirically.

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring,
protected from light.

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture
through a desalting column or by using a spin filter.

Storage: Store the purified, labeled conjugate at 4°C for short-term storage or in aliquots at
-20°C for long-term storage. Protect from light.

Application: Immunofluorescence (IF)
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Immunofluorescence utilizes fluorescently labeled antibodies to detect specific antigens within
cells or tissues.

Experimental Workflow: Indirect Inmunofluorescence
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Workflow for indirect immunofluorescence using a 6-TAMRA labeled secondary antibody.
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Protocol: Indirect Immunofluorescence[7][8][9]

Materials:

o Cells grown on sterile glass coverslips

o Phosphate-buffered saline (PBS)

» Fixation solution (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

» Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)
e Primary antibody specific to the target antigen

e 6-TAMRA labeled secondary antibody

e Antifade mounting medium (with or without a nuclear counterstain like DAPI)

e Fluorescence microscope with appropriate filter sets for TAMRA (Excitation: ~540-560 nm,
Emission: ~570-590 nm)

Procedure:

o Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a culture
dish.

o Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for
15-20 minutes at room temperature.

e Washing: Wash the cells three times with PBS for 5 minutes each.

o Permeabilization (for intracellular antigens): Incubate the cells with permeabilization buffer
for 10 minutes at room temperature.

e Washing: Wash the cells three times with PBS for 5 minutes each.
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» Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-
60 minutes at room temperature.

e Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal
concentration. Incubate the cells with the diluted primary antibody for 1 hour at room
temperature or overnight at 4°C in a humidified chamber.

e Washing: Wash the cells three times with PBS for 5 minutes each.

e Secondary Antibody Incubation: Dilute the 6-TAMRA labeled secondary antibody in blocking
buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature
in the dark.

e Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
e Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

e Imaging: Visualize the fluorescent signal using a fluorescence microscope with the
appropriate filter set for 6-TAMRA.

Application: Fluorescence In Situ Hybridization
(FISH)

FISH is a technique used to detect and localize specific DNA or RNA sequences in cells or
tissues using fluorescently labeled nucleic acid probes.[5]

Experimental Workflow: Fluorescence In Situ
Hybridization (FISH)
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Workflow for Fluorescence In Situ Hybridization (FISH) with a 6-TAMRA labeled probe.

Protocol: Fluorescence In Situ Hybridization (FISH)[11]
[12][13]

Materials:

o Fixed cells or tissue sections on microscope slides

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b126143?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 6-TAMRA labeled DNA or RNA probe

o Hybridization buffer (containing formamide and SSC)

e Wash solutions (e.g., SSC of varying concentrations)

o Denaturation solution (e.g., 70% formamide in 2x SSC)

o Ethanol series (70%, 85%, 100%)

» Antifade mounting medium with a nuclear counterstain (e.g., DAPI)
» Fluorescence microscope with appropriate filter sets

Procedure:

o Sample Preparation: Prepare metaphase chromosome spreads, cultured cells, or tissue
sections on slides.

e Pretreatment: Treat slides to inactivate endogenous nucleases (e.g., with DEPC-treated
water for RNA FISH) and to permeabilize the cells (e.g., with pepsin or proteinase K).

o Dehydration: Dehydrate the samples through an ethanol series and air dry.
e Denaturation:

o Sample: Denature the nucleic acids in the sample by immersing the slides in a
denaturation solution at an elevated temperature (e.g., 70-75°C for 2-5 minutes).

o Probe: Denature the 6-TAMRA labeled probe by heating it in hybridization buffer (e.g., 75-
80°C for 5-10 minutes) and then placing it on ice.

» Hybridization: Apply the denatured probe mixture to the denatured sample on the slide, cover
with a coverslip, and seal. Incubate in a humidified chamber overnight at a temperature
appropriate for the probe and target (e.g., 37-45°C).

o Post-Hybridization Washes: Carefully remove the coverslip and wash the slides in a series of
increasingly stringent wash solutions (e.g., decreasing SSC concentration and increasing
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temperature) to remove unbound and non-specifically bound probes.

o Counterstaining: Dehydrate the slides again through an ethanol series and air dry. Apply an
antifade mounting medium containing a nuclear counterstain like DAPI.

e Imaging: Visualize the fluorescent signals using a fluorescence microscope. The 6-TAMRA
signal will indicate the location of the target sequence, and the DAPI signal will show the cell
nuclei.

Application: Live-Cell Imaging

6-TAMRA derivatives can be made cell-permeable for no-wash live-cell imaging applications,
often by coupling them to substrates of self-labeling protein tags like SNAP-tag or HaloTag.[6]

Protocol: Live-Cell Imaging with 6-TAMRA-HaloTag
Ligand[14]

Materials:

Cells expressing a HaloTag-fusion protein of interest, cultured in a glass-bottom dish

6-TAMRA-HaloTag ligand

Live-cell imaging medium (e.g., phenol red-free DMEM)

Fluorescence microscope equipped for live-cell imaging (with environmental control)
Procedure:

o Cell Culture: Plate cells expressing the HaloTag-fusion protein in a glass-bottom dish and
culture to the desired confluency.

o Labeling: Replace the culture medium with pre-warmed live-cell imaging medium containing
the 6-TAMRA-HaloTag ligand at the desired concentration (e.g., 100 nM).

e |ncubation: Incubate the cells for 30 minutes to 1.5 hours at 37°C in a CO2 incubator to allow
for labeling of the HaloTag-fusion protein.
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e Imaging: Image the cells directly without washing, using a fluorescence microscope
equipped with an environmental chamber to maintain temperature, humidity, and CO: levels.
Use the appropriate filter set for 6-TAMRA.

Application: FRET-Based Signaling Pathway Sensor

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer
between two light-sensitive molecules. 6-TAMRA is often used as an acceptor fluorophore in
FRET pairs with donors like Fluorescein (FAM) or Cyanine 3 (Cy3). A common application is in
creating sensors for enzyme activity.

Signaling Pathway: Caspase-3 Activity Sensor

A FRET-based sensor can be designed to detect the activity of Caspase-3, a key enzyme in
the apoptosis signaling pathway. The sensor consists of a peptide with the Caspase-3 cleavage
sequence (DEVD) flanked by a donor fluorophore (e.g., FAM) and an acceptor fluorophore (6-
TAMRA).[7][8]

Active Caspase-3

FRET Disrupted
Cleaved Sensor
(FAM-DEVD + TAMRA)

Inactive Caspase-3

FAM-DEVD-TAMRA
(Intact Sensor)
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FRET-based sensor for Caspase-3 activity using a FAM-DEVD-TAMRA probe.

In the absence of active Caspase-3, the FAM and TAMRA fluorophores are in close proximity,
allowing FRET to occur upon excitation of FAM, resulting in TAMRA emission. When Caspase-
3 is activated during apoptosis, it cleaves the DEVD sequence, separating FAM and TAMRA.[8]
This disrupts FRET, leading to a decrease in TAMRA emission and an increase in FAM
emission, which can be quantified to measure Caspase-3 activity.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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